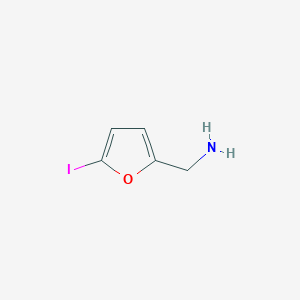
(5-Iodofuran-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Iodofuran-2-yl)methanamine is an organic compound with the molecular formula C5H6INO. It is a derivative of furan, a heterocyclic aromatic compound, where an iodine atom is substituted at the 5-position and an amine group is attached to the methylene carbon at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Iodofuran-2-yl)methanamine typically involves the iodination of furan derivatives followed by amination. One common method includes the use of hypervalent iodine reagents for the iodination step. For example, 2,5-dimethylfuran can be converted to 5-iodo-2,5-dimethylfuran using iodine and an oxidizing agent. The subsequent amination can be achieved using ammonia or an amine source under suitable conditions .
Industrial Production Methods
These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(5-Iodofuran-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, to form diverse derivatives.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents like PhI(OAc)2 in combination with TEMPO as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Hydrogenated derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
(5-Iodofuran-2-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of inhibitors for enzymes like sirtuins.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound is used in studies to understand the biological activity of furan derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of (5-Iodofuran-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but common targets include enzymes like sirtuins, which are involved in deacetylation processes .
Comparison with Similar Compounds
Similar Compounds
(5-Phenylfuran-2-yl)methanamine: Similar structure but with a phenyl group instead of an iodine atom.
(5-Bromofuran-2-yl)methanamine: Similar structure but with a bromine atom instead of an iodine atom.
Furan-2-ylmethanamine: Lacks the halogen substitution, making it less reactive in certain chemical reactions.
Uniqueness
(5-Iodofuran-2-yl)methanamine is unique due to the presence of the iodine atom, which makes it more reactive in substitution reactions compared to its non-halogenated counterparts. This reactivity allows for the synthesis of a wider variety of derivatives, making it a valuable compound in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
(5-iodofuran-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6INO/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBCYNNRZSTBCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)I)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














